

# A Comparative Guide to the Crystal Structures of Halogenated Nicotinic Acid Derivatives

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## Compound of Interest

Compound Name: 5-Bromo-2-fluoronicotinic acid

Cat. No.: B1292196

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the X-ray crystal structures of **5-Bromo-2-fluoronicotinic acid** monohydrate and two other closely related halogenated nicotinic acid derivatives: 5-Bromonicotinic acid and 2-Chloronicotinic acid. Understanding the subtle yet significant differences in their solid-state structures can offer valuable insights for drug design and development, particularly in predicting and modifying physicochemical properties such as solubility and crystal packing.

## Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for the three compounds, allowing for a direct comparison of their unit cell dimensions, space groups, and other relevant structural data. The data highlights the influence of different halogen substitutions on the crystal lattice.

Parameter	5-Bromo-2-fluoronicotinic acid monohydrate	5-Bromonicotinic acid	2-Chloronicotinic acid
Chemical Formula	C <sub>6</sub> H <sub>3</sub> BrFNO <sub>2</sub> ·H <sub>2</sub> O	C <sub>6</sub> H <sub>4</sub> BrNO <sub>2</sub>	C <sub>6</sub> H <sub>4</sub> ClNO <sub>2</sub>
Molecular Weight	238.02	202.01	157.55
Crystal System	Orthorhombic	Monoclinic	Monoclinic
Space Group	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>	P2 <sub>1</sub> /c	P2 <sub>1</sub> /c
a (Å)	3.9894(4)	13.924(3)	6.992(1)
b (Å)	13.6128(11)	13.339(3)	12.011(2)
c (Å)	14.7495(12)	3.842(1)	7.894(1)
α (°)	90	90	90
β (°)	90	91.58(3)	101.43(1)
γ (°)	90	90	90
Volume (Å <sup>3</sup> )	801.00(12)	713.4(3)	650.1(2)
Z	4	4	4
Density (calc) (g/cm <sup>3</sup> )	1.974	1.881	1.611
CCDC Number	Not Found	172544	272019

## Comparative Physicochemical and Biological Properties

While extensive biological activity data for these specific compounds is not readily available in the public domain, their physicochemical properties, derived from their chemical structures, provide a basis for comparison. These properties are crucial in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) characteristics.

Property	5-Bromo-2-fluoronicotinic acid	5-Bromonicotinic acid	2-Chloronicotinic acid
Melting Point (°C)	166-170[1]	178-180[2][3]	176-178 (dec.)[4]
LogP (Predicted)	Not Found	1.54	1.43
pKa (Predicted)	Not Found	3.08 ± 0.10[2]	Not Found
Solubility	Soluble in water and some organic solvents[1]	Slightly soluble in DMSO and Methanol[2][3]	Sparingly soluble in Water & Methanol[4]
Appearance	Colorless or yellow solid[1]	White to off-white powder[2]	White to light yellow to light orange powder to crystal[4]

## Experimental Protocols

The following sections detail the methodologies used for the synthesis and X-ray crystal structure determination of the compared compounds, as reported in the literature.

### Synthesis and Crystallization

- **5-Bromo-2-fluoronicotinic acid** monohydrate: The synthesis of this compound has been reported through the hydrolysis of its methyl ester, Methyl 5-bromo-2-fluoronicotinate.
- **5-Bromonicotinic acid**: A common method for the synthesis of 5-Bromonicotinic acid involves the direct bromination of nicotinic acid. The protocol typically involves combining nicotinic acid with thionyl chloride and a catalytic amount of powdered iron, followed by the slow addition of bromine. The reaction mixture is refluxed, and after workup, the crude product can be recrystallized from ethanol to obtain crystals suitable for X-ray diffraction.[2]
- **2-Chloronicotinic acid**: The synthesis of 2-Chloronicotinic acid can be achieved by the oxidation of nicotinic acid to its N-oxide, followed by chlorination with phosphorus oxychloride (POCl<sub>3</sub>) and phosphorus pentachloride (PCl<sub>5</sub>). Another reported method involves the reaction of nicotinic acid-N-oxide with POCl<sub>3</sub> in the presence of triethylamine.[5][6] The resulting product can be purified by recrystallization to yield single crystals.

## X-ray Crystallography

The determination of the crystal structures for these compounds generally follows a standard procedure for small organic molecules.

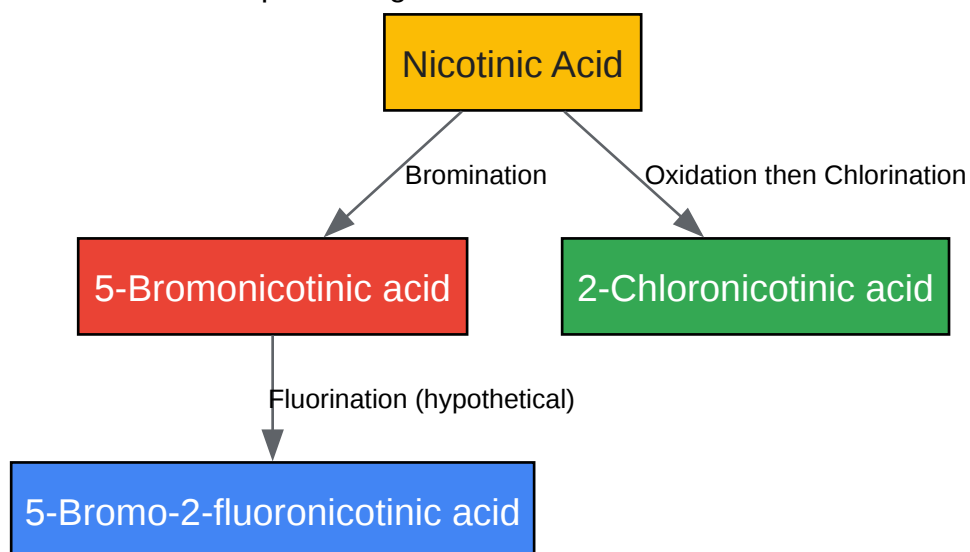
A General Protocol for Single-Crystal X-ray Diffraction:

- **Crystal Mounting:** A suitable single crystal of the compound is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo K $\alpha$  or Cu K $\alpha$  radiation) and a detector. Data is collected over a range of angles by rotating the crystal.
- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques. This process involves locating the positions of all atoms in the asymmetric unit and refining their atomic coordinates and displacement parameters. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

## Logical Relationship of Halogenated Nicotinic Acid Derivatives

The following diagram illustrates the relationship between the parent compound, nicotinic acid, and the halogenated derivatives discussed in this guide. This visualization highlights the synthetic pathways and the resulting structural variations.

## Relationship of Halogenated Nicotinic Acid Derivatives



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